1,3,6-Tri-O-Galloyl-Beta-D-Glucose

Description

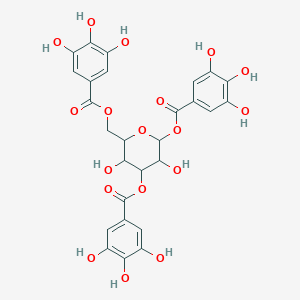

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKMOGIPOMVCHO-SJMVAQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041667 | |

| Record name | 1,3,6-Trigalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18483-17-5 | |

| Record name | 1,3,6-Tri-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18483-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallotannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018483175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trigalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18483-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8718334XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Tri-O-galloyl-beta-D-glucose is a hydrolyzable tannin, a type of polyphenol, found in a variety of plant species. Its discovery is rooted in the broader scientific exploration of plant-derived tannins. This technical guide provides an in-depth overview of the natural sources of this compound, details on its isolation and characterization, and a summary of its known biological activities, with a focus on its anti-inflammatory and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The discovery of this compound is intertwined with the extensive research on gallotannins, a class of tannins that are esters of gallic acid and a polyol, most commonly glucose. It is a known phenolic compound that has been identified and isolated from a variety of natural sources.[1]

Initial identification of this compound and others like it was made possible through the development of chromatographic and spectroscopic techniques, which allowed for the separation and structural elucidation of complex mixtures of plant secondary metabolites.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Juglans nigra (Black Walnut) | Juglandaceae | Kernels | [1][2] |

| Paeonia lactiflora (Chinese Peony) | Paeoniaceae | Flowers, Roots | [1][3] |

| Terminalia chebula (Black Myrobalan) | Combretaceae | Fruits | [1][4] |

| Phyllanthus emblica (Indian Gooseberry) | Phyllanthaceae | Not Specified | |

| Picrorhiza kurroa (Kutki) | Plantaginaceae | Seeds | |

| Mangifera indica L. (Mango) | Anacardiaceae | Seed Kernel | [5] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from natural sources typically involve solvent extraction followed by a series of chromatographic separations. The general workflow is outlined below.

General Extraction and Fractionation Workflow

Example Protocol: Isolation from Mangifera indica L. Seed Kernel

The following protocol is a representative example for the isolation of this compound and other phenolic compounds from the seed kernel of Mangifera indica L.[5]

-

Extraction: The air-dried and powdered seed kernels are extracted with a suitable solvent, such as a mixture of methanol and water, at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to remove the methanol. The aqueous residue is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The gallotannins, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, which separates molecules based on their size and polarity. Elution is typically performed with methanol.

-

Octadecylsilyl (ODS) Column Chromatography: Final purification can be achieved using reversed-phase column chromatography on an ODS support. A gradient of methanol and water is often used as the mobile phase.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied.

Antioxidant Activity

The antioxidant activity of this compound is attributed to the presence of multiple galloyl groups in its structure. These phenolic moieties can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.[6]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on closely related gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), provides significant insights. These compounds are known to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

The proposed mechanism involves the inhibition of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced inflammatory models, related compounds have been shown to suppress the production of nitric oxide (NO).[5]

Enzyme Inhibition: Tyrosinase

This compound has been identified as a non-covalent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[8] This inhibitory action suggests its potential application in cosmetics and dermatology for skin whitening and treating hyperpigmentation disorders. The mechanism of inhibition is believed to involve the binding of the galloyl groups to the active site of the enzyme, thereby blocking substrate access.

Future Directions

While the natural sources and basic biological activities of this compound have been established, further research is warranted in several areas:

-

Quantitative Analysis: There is a need for more comprehensive studies to quantify the concentration of this compound in various natural sources to aid in the selection of high-yielding plant materials.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

-

Mechanism of Action: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its pharmacological effects.

-

Clinical Studies: Preclinical and clinical trials are necessary to evaluate the safety and efficacy of this compound for various health applications.

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This technical guide has summarized its natural sources, provided an overview of its isolation and purification, and detailed its known biological activities and potential mechanisms of action. Continued research into this molecule holds the potential for the development of new therapeutic agents and functional food ingredients.

References

- 1. Buy this compound [smolecule.com]

- 2. Identification and Characterization of Phenolic Compounds in Black Walnut Kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penta-O-galloyl-β-D-glucose from Paeonia lactiflora Pall. root extract enhances the expression of skin barrier genes via EGR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]

- 7. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

biological activities of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose

An In-Depth Technical Guide to the Biological Activities of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (TGG), a naturally occurring gallotannin with significant therapeutic potential. Extracted from sources like Black Walnut Kernels, Paeonia lactiflora, and Terminalia chebula, TGG is a phenolic compound characterized by three galloyl groups esterified to a beta-D-glucose core.[1] This unique structure is central to its diverse biological activities, which we will explore in detail.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a review of TGG's properties but also practical, field-proven methodologies for its investigation.

Potent Antioxidant and Radical Scavenging Properties

A foundational characteristic of TGG is its pronounced antioxidant activity.[1][2][3] This is primarily attributed to the phenolic hydroxyl groups on its three galloyl moieties, which are effective hydrogen donors. This chemical feature allows TGG to scavenge free radicals, thereby protecting cells from oxidative stress—a key pathological factor in numerous diseases.[1][3]

Mechanism of Action: Free Radical Neutralization

The antioxidant mechanism of TGG is rooted in its ability to donate electrons to neutralize unstable free radicals, such as reactive oxygen species (ROS). This process interrupts the chain reactions of lipid peroxidation and other oxidative damage to vital cellular components like DNA, proteins, and membranes. The specific arrangement of three galloyl groups on the glucose backbone enhances this capacity compared to simpler phenolic compounds.[1]

Experimental Workflow: Quantifying Antioxidant Capacity

To quantify the antioxidant potential of TGG, a variety of in vitro assays can be employed, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay.[4][5][6] The DPPH assay is a rapid and reliable colorimetric method to measure the capacity of a compound to act as a free radical scavenger.

Caption: Workflow of the DPPH free radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing the antioxidant activity of TGG.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of TGG in methanol (e.g., 1 mg/mL). Create a serial dilution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) using the same serial dilution concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each TGG dilution to respective wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the scavenging percentage against the TGG concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Quantitative Data Summary

| Compound | IC₅₀ (µg/mL) for DPPH Scavenging |

| This compound (TGG) | Literature-dependent value |

| Ascorbic Acid (Standard) | Literature-dependent value |

| Gallic Acid (Reference) | Literature-dependent value |

| Note: Actual IC₅₀ values vary based on experimental conditions and should be determined empirically. |

Anti-inflammatory Activity via NF-κB Pathway Modulation

Chronic inflammation is a driver of many diseases, including cancer.[7] TGG exhibits potent anti-inflammatory properties, largely by modulating the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][8][9] The NF-κB pathway is a central regulator of the inflammatory response.[10]

Mechanism of Action: Inhibition of NF-κB Activation

In its inactive state, NF-κB (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Pro-inflammatory stimuli (like LPS or TNF-α) trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[12] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).[10][11] TGG is hypothesized to exert its anti-inflammatory effect by preventing the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and inhibiting the inflammatory cascade.

Caption: TGG inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting is an indispensable technique to validate the mechanism of TGG by detecting changes in protein expression and phosphorylation status.[13][14][15][16]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.

-

Pre-treat cells with various concentrations of TGG for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 30-60 minutes). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.[17]

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[17]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.[17]

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated-IκBα (p-IκBα), and NF-κB p65 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. A decrease in p-IκBα levels in TGG-treated samples compared to the LPS-only control would support the proposed mechanism.

-

Anticancer Properties: Induction of Apoptosis and Proliferation Arrest

TGG has demonstrated significant anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer.[7] Its therapeutic potential stems from its ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1]

Mechanism of Action: Cytotoxicity

Galloyl glucosides are known to possess antitumor properties.[7] While the precise, comprehensive mechanism for TGG is still under investigation, related compounds like 1,2,3,6-tetra-O-galloyl-β-D-glucose have been shown to induce apoptosis in gastric cancer cells by decreasing mitochondrial membrane potential.[18] It is plausible that TGG acts through similar mitochondrial-dependent pathways and by arresting the cell cycle, thereby preventing uncontrolled cell division.

Experimental Workflow: Assessing Cell Viability

The MTT assay is a robust, colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is a cornerstone for screening the cytotoxic effects of potential anticancer compounds like TGG.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the dose-dependent cytotoxic effect of TGG on a cancer cell line.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[21]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of TGG concentrations in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the different TGG concentrations. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve TGG) and a no-cell background control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[19][21]

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[19][21] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[20]

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[21]

-

Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[19]

-

Gently mix by pipetting and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[19]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percent viability against TGG concentration to determine the IC₅₀ value.

-

Quantitative Data Summary: Anticancer Activity

| Cell Line | Cancer Type | TGG IC₅₀ (µM) |

| U87 MG | Glioblastoma | Value from literature/experiment[7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Value from literature/experiment[7] |

| K562 | Chronic Myeloid Leukemia | Value from literature/experiment[7] |

| HeLa | Cervical Adenocarcinoma | Value from literature/experiment[7] |

| Note: The IC₅₀ values for galloyl glucosides can range from approximately 27 to 196 µM (17.2 to 124.7 µg/mL) depending on the specific compound and cell line.[7] |

Anti-Angiogenic Effects via VEGF Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[22][23] Many galloyl-containing polyphenols, such as epigallocatechin-3-gallate (EGCG), are known to be potent inhibitors of angiogenesis.[24] TGG is expected to share this crucial anti-cancer mechanism.

Mechanism of Action: Targeting VEGF Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[22][] The pathway is initiated when VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells.[26][27] This binding causes receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain, activating a downstream signaling cascade.[26] This cascade, often involving pathways like PLCγ-PKC-MAPK (Ras-Raf-MEK-ERK), ultimately promotes endothelial cell proliferation, migration, and survival—the key events in forming new blood vessels.[26][27] TGG likely inhibits angiogenesis by interfering with this pathway, potentially by inhibiting VEGFR-2 activation or blocking downstream kinases.

Caption: Potential inhibition points of TGG within the VEGF/VEGFR-2 signaling cascade.

Experimental Validation: Western Blot for VEGF Pathway Proteins

To confirm that TGG inhibits the VEGF signaling pathway, a Western blot analysis can be performed on endothelial cells (e.g., HUVECs) stimulated with VEGF-A. The protocol is analogous to the one described for the NF-κB pathway (Section 2.2), with the following specific targets:

-

Primary Antibodies:

-

Total VEGFR-2

-

Phosphorylated-VEGFR-2 (p-VEGFR-2)

-

Total ERK1/2

-

Phosphorylated-ERK1/2 (p-ERK1/2)

-

Loading Control (e.g., β-actin)

-

-

Expected Outcome: Successful inhibition by TGG would be demonstrated by a dose-dependent decrease in the levels of p-VEGFR-2 and p-ERK1/2 in cells treated with TGG prior to VEGF stimulation, when compared to cells stimulated with VEGF alone.

Conclusion and Future Directions

This compound is a multifunctional natural compound with significant therapeutic promise. Its well-defined chemical structure, centered on three reactive galloyl groups, underpins its potent biological activities as an antioxidant, an anti-inflammatory agent, and a multi-pronged anticancer compound with anti-proliferative and anti-angiogenic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and expand upon these findings.

Future research should focus on elucidating the precise molecular targets of TGG within these signaling pathways, assessing its bioavailability and pharmacokinetic profile in vivo, and exploring its efficacy in preclinical animal models for inflammatory diseases and various cancers. The collective evidence strongly supports the continued development of TGG as a lead compound for novel therapeutic strategies.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- This compound. (2024). Smolecule.

- MTT assay protocol. (n.d.). Abcam.

- VEGF Signaling Pathway. (n.d.). Cusabio.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- VEGF Inhibitors-VEGF Signaling Pathway. (n.d.). BOC Sciences.

- Western Blot Protocol. (n.d.). Creative Biolabs.

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.

- Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium.

- Western blot protocol. (n.d.). Abcam.

- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.

- Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... (n.d.). ResearchGate.

- Valentao, P., et al. (2005). In vitro methods for estimation of the antioxidant activity of natural compounds. ResearchGate.

- This compound. (n.d.). MedchemExpress.com.

- VEGF Signaling Pathway. (n.d.). ClinPGx.

- Liu, T., et al. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001628.

- Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.

- Western Blot Protocol. (n.d.). Proteintech Group.

- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate.

- NF-κB Signaling Pathway Diagram. (n.d.). SciSpace.

- Western Blot Analysis of Protein Expression: Application Notes and Protocols. (n.d.). Benchchem.

- 1,3,6 tri o galloyl beta d glucose. (n.d.). TargetMol Chemicals.

- Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models. (2025). PubMed Central.

- This compound. (n.d.). TargetMol.

- NF-κB Signaling. (n.d.). Cell Signaling Technology.

- NF-κB. (n.d.). Wikipedia.

- Pisoschi, A. M., et al. (2018). Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review. Oxidative Medicine and Cellular Longevity, 2018, 9130976.

- Tosetti, F., et al. (2004). Mechanisms of inhibition of tumor angiogenesis and vascular tumor growth by epigallocatechin-3-gallate. Clinical Cancer Research, 10(14), 4858-4866.

- Wang, Y., et al. (2019). Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro. PLoS One, 14(11), e0225221.

- This compound. (n.d.). Cambridge Bioscience.

- In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). SpringerLink.

- CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose. (n.d.). CymitQuimica.

- In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. (2016). Pharmacognosy Research, 8(Suppl 1), S33–S38.

- Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. (2010). Pharmaceutical Research, 27(4), 577–590.

- 1,3,6-TRI-O-GALLOYL-B-D-GLUCOSE. (n.d.). ChemicalBook.

- Anti-cancer gallotannin penta-O-galloyl-beta-d-glucose is a nanomolar inhibitor of select mammalian DNA polymerases. (2012). Penn State Research Database.

- 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz. (2024). Molecules, 29(5), 1146.

- Chemical structure of 3,6-bis-O-di-O-galloyl-1,2,4-tri-O-galloyl-β-d-glucose (T1) (a), 1,2,3,4,5-penta-O-galloyl-β-d-glucose (PGG) (T2) (b), 3-O-galloyl-1,2-valoneoyl-β-d-glucose (T3) (c), and 1,2-di-O-galloyl-4,6-valoneoyl-β-d-glucose (T4) (d). (n.d.). ResearchGate.

- Inhibition of Angiogenesis by TSP1. (n.d.). GeneGlobe - QIAGEN.

- Mechanisms of angiogenesis in tumour. (n.d.). Frontiers.

- Decoding tumor angiogenesis: pathways, mechanisms, and future directions in anti-cancer strategies. (2025). Journal of Translational Medicine, 22(1), 372.

- Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs. (2018). Frontiers in Immunology, 9, 2128.

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,6 tri o galloyl beta d glucose — TargetMol Chemicals [targetmol.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. benchchem.com [benchchem.com]

- 18. Molecular mechanism of the anti-gastric cancer activity of 1,2,3,6-tetra-O-galloyl-β-D-glucose isolated from Trapa bispinosa Roxb. shell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. cusabio.com [cusabio.com]

- 23. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of inhibition of tumor angiogenesis and vascular tumor growth by epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medium.com [medium.com]

- 27. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,6-Tri-O-galloyl-beta-D-glucose (1,3,6-TGG) is a naturally occurring gallotannin found in various medicinal plants. As a member of the polyphenol family, it has garnered interest for its potential therapeutic properties, including its anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1,3,6-TGG in cancer cells. Due to the limited availability of research specifically focused on the 1,3,6-TGG isomer, this document also incorporates data from closely related galloylglucose compounds to provide a broader perspective on their shared and distinct anticancer mechanisms. The primary modes of action appear to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Introduction

Gallotannins, a class of hydrolyzable tannins, are characterized by a central glucose core esterified with multiple gallic acid units. These compounds have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. 1,3,6-TGG is a specific isomer of trigalloylglucose. While research on this particular isomer is emerging, studies on analogous compounds such as 1,2,3,6-tetra-O-galloyl-β-D-glucose and penta-O-galloyl-β-D-glucose (PGG) have provided significant insights into the potential anticancer mechanisms of this class of molecules. This guide will synthesize the available data to elucidate the molecular pathways targeted by these compounds in cancer cells.

Core Anticancer Mechanisms

The anticancer activity of galloylglucose compounds, including by inference 1,3,6-TGG, is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Galloylglucose compounds have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.

A study on a closely related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, in human gastric cancer SGC7901 cells, demonstrated a concentration-dependent increase in apoptosis. The apoptotic rates ranged from 8.89% at 12.5 µg/mL to 28.78% at 200 µg/mL after 48 hours of treatment.[1] This induction of apoptosis is linked to the activation of the p53 signaling pathway, a critical tumor suppressor pathway.[1] Key molecular events observed include:

-

Upregulation of pro-apoptotic proteins: Increased expression of p21, PUMA, and PERP.[1]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]

-

Activation of caspases: Increased levels of cleaved caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.[1]

-

Mitochondrial dysfunction: A decrease in mitochondrial membrane potential and the release of cytochrome C into the cytoplasm.[1]

These findings suggest that galloylglucose compounds can effectively initiate the apoptotic cascade in cancer cells.

Cell Cycle Arrest

In addition to inducing apoptosis, galloylglucose derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. In SGC7901 gastric cancer cells, 1,2,3,6-tetra-O-galloyl-β-D-glucose was found to induce G1 phase arrest at a concentration of 200 μg/mL after 48 hours.[1] This arrest is associated with the downregulation of Cyclin D, a key regulator of the G1/S phase transition.[1] By halting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Modulation of Key Signaling Pathways

The anticancer effects of 1,3,6-TGG and its analogs are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[2][3][4][5] Studies on PGG, a compound with a similar galloylglucose structure, have shown that it can inhibit the PI3K/Akt/mTOR pathway in prostate cancer cells.[5] This inhibition is thought to contribute to the observed reduction in cell proliferation and induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is also frequently implicated in cancer.[6][8] While direct evidence for 1,3,6-TGG is limited, the anti-inflammatory and anti-invasive effects of its synthetic α-anomer in glioblastoma and breast cancer cells suggest a potential modulation of MAPK-related signaling.[9]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[10] Its constitutive activation is observed in many cancers and contributes to tumor progression by promoting cell proliferation, inhibiting apoptosis, and stimulating angiogenesis and metastasis.[10][11] The anti-inflammatory properties of gallotannins suggest that they may exert their anticancer effects in part by inhibiting the NF-κB signaling pathway.

Inhibition of Angiogenesis and Metastasis

The ability of a tumor to grow and spread to distant organs is dependent on the formation of new blood vessels (angiogenesis) and the acquisition of migratory and invasive properties (metastasis).

Anti-Angiogenic Effects

Angiogenesis is a critical process for tumor growth and survival, supplying tumors with essential nutrients and oxygen.[12] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[12] Galloylglucose compounds, including PGG, have demonstrated anti-angiogenic properties.[1] This is thought to occur through the inhibition of key signaling pathways involved in blood vessel formation.

Anti-Metastatic Effects

Metastasis is the primary cause of cancer-related mortality and involves a complex series of events including cell invasion, migration, and colonization of distant sites.[13] Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.[14] A synthetic α-anomer of 1,3,6-TGG has been shown to inhibit the activation of MMP-2 and the induction of pro-MMP-9 in glioblastoma and breast cancer cells, respectively.[9] This compound also inhibited transforming growth factor-beta (TGF-β)-induced chemotaxis and the expression of Snail, a key transcription factor in the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[9]

Quantitative Data Summary

While specific quantitative data for 1,3,6-TGG in cancer cell lines is limited in the public domain, the following table summarizes the available data for a closely related compound, 1,2,3,6-tetra-O-galloyl-β-D-glucose, in SGC7901 human gastric cancer cells.

| Parameter | Cell Line | Compound Concentration | Effect | Reference |

| IC50 | SGC7901 | 36.23 µg/mL (72h) | Inhibition of cell proliferation | [1] |

| Apoptosis Rate | SGC7901 | 12.5 µg/mL (48h) | 8.89% | [1] |

| 25 µg/mL (48h) | 12.01% | [1] | ||

| 50 µg/mL (48h) | 17.18% | [1] | ||

| 100 µg/mL (48h) | 24.34% | [1] | ||

| 200 µg/mL (48h) | 28.78% | [1] | ||

| Cell Cycle Arrest | SGC7901 | 200 µg/mL (48h) | G1 phase arrest | [1] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1,3,6-TGG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with 1,3,6-TGG at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with 1,3,6-TGG.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with 1,3,6-TGG, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, p-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Figure 1. Overview of the proposed mechanisms of action of 1,3,6-TGG in cancer cells.

Figure 2. Proposed intrinsic apoptosis pathway activated by 1,3,6-TGG and its analogs.

References

- 1. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,6 tri o galloyl beta d glucose — TargetMol Chemicals [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vascular endothelial growth factor promotes the expression of cyclooxygenase 2 and matrix metalloproteinases in Lewis lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antioxidant Potential of 1,3,6-Tri-O-Galloyl-Beta-D-Glucose

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of human diseases, making the discovery and characterization of potent antioxidants a critical focus in therapeutic development. Among the vast class of plant-derived polyphenols, the gallotannin 1,3,6-Tri-O-Galloyl-Beta-D-Glucose (TGG) has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the antioxidant properties of TGG, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure, multifaceted mechanisms of action, detailed protocols for its evaluation, and its broader therapeutic potential. This document synthesizes current knowledge to serve as a foundational resource for harnessing the cytoprotective capabilities of TGG.

Introduction to this compound (TGG)

This compound is a hydrolyzable gallotannin, a class of polyphenolic compounds characterized by multiple gallic acid units esterified to a central glucose core.[1][2][3] Specifically, TGG features three galloyl groups attached to the 1, 3, and 6 positions of a β-D-glucopyranose molecule.[4] This natural product is found in various plant species, including Black Walnut Kernels (Juglans nigra), Paeonia lactiflora, and Terminalia chebula, from which it can be extracted and purified.[1]

The scientific rationale for investigating TGG is rooted in its chemical architecture. The presence of numerous phenolic hydroxyl groups on its three galloyl moieties predicts a high capacity for neutralizing reactive oxygen species (ROS).[4] ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolism, but their overproduction leads to oxidative stress—a condition implicated in cellular damage, chronic inflammation, and the pathogenesis of diseases ranging from neurodegeneration to cancer and diabetes. TGG's potential to counteract this damage places it under scrutiny for applications in pharmaceuticals, cosmetics, and as a functional food ingredient.[1][2]

Chemical Profile and Structural Basis of Activity

The antioxidant efficacy of TGG is intrinsically linked to its molecular structure.

-

Molecular Formula: C₂₇H₂₄O₁₈[1]

-

Molecular Weight: 636.47 g/mol [1]

-

Core Structure: A central β-D-glucose ring.

-

Functional Moieties: Three separate galloyl (3,4,5-trihydroxybenzoyl) groups ester-linked to the glucose core.

The key to its function lies in the high density of phenolic hydroxyl (-OH) groups. Each galloyl group contains three -OH groups, totaling nine on the appended moieties alone. These phenols act as potent hydrogen donors, a fundamental mechanism for scavenging free radicals and terminating oxidative chain reactions. The specific 1,3,6-substitution pattern on the glucose backbone influences the molecule's overall conformation, solubility, and interaction with biological targets.[1]

Caption: Schematic of this compound (TGG).

Multifaceted Antioxidant Mechanisms

TGG combats oxidative stress through at least two distinct but complementary pathways: direct chemical neutralization of free radicals and indirect modulation of endogenous cellular defense systems.

Direct Radical Scavenging Activity

The primary and most immediate antioxidant mechanism of TGG is direct free radical scavenging. The phenolic hydroxyl groups on the galloyl moieties can readily donate a hydrogen atom (H•) to an unstable radical (R•), thereby neutralizing it. This process converts the TGG into a relatively stable phenoxyl radical, which does not readily propagate the oxidative chain reaction.

This capacity is exceptionally high due to the nine phenolic hydroxyls available for donation. This mechanism is the basis for its potent activity in common chemical assays like DPPH and ABTS.[2][4]

Caption: Hydrogen atom transfer mechanism for radical scavenging by TGG.

Indirect Cellular Antioxidant Effects via Nrf2 Pathway Activation

Beyond direct scavenging, advanced research suggests that potent polyphenols like TGG can induce the expression of the body's own protective enzymes. The primary pathway governing this response is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. While direct studies on TGG are emerging, the closely related and well-studied compound 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a known activator of this pathway, providing a strong mechanistic precedent.[5][6]

Mechanism: Under normal conditions, Nrf2 is bound by Keap1 in the cytoplasm and targeted for degradation. In the presence of electrophilic activators or oxidative stress, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: Proposed activation of the Nrf2-ARE pathway by TGG.

Experimental Protocols for Antioxidant Evaluation

To rigorously quantify the antioxidant properties of TGG, a multi-assay approach is essential. Here, we provide validated, step-by-step protocols for key in vitro and cell-based methods.

In Vitro Chemical Assays: Workflow

These assays measure the direct radical scavenging or reducing capacity of TGG in a chemical system.

Caption: General workflow for in vitro antioxidant chemical assays.

Protocol 4.1.1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at ~517 nm.[7]

Materials:

-

This compound (TGG)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (99.5%)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare DPPH Working Solution: Dissolve DPPH in methanol to a concentration of ~0.1 mM. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0.[7] Store this solution in the dark.

-

Prepare Sample and Control Solutions:

-

Dissolve TGG in methanol to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

-

Prepare identical serial dilutions for the positive control (Trolox).

-

-

Assay Execution (in a 96-well plate):

-

To sample wells, add 100 µL of each TGG dilution.

-

To control wells, add 100 µL of each Trolox dilution.

-

To a blank well, add 100 µL of methanol.

-

Add 100 µL of the DPPH working solution to all sample and control wells.[8]

-

Add 100 µL of methanol to the blank well (this is the reagent blank).

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 4.1.2: ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced and the solution is decolorized. The decrease in absorbance at ~734 nm is proportional to the antioxidant concentration.[9]

Materials:

-

TGG and positive control (Trolox)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate and reader

Procedure:

-

Prepare ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

-

-

Prepare ABTS•+ Working Solution:

-

Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Prepare Sample Solutions: Prepare serial dilutions of TGG and Trolox as described in the DPPH protocol.

-

Assay Execution:

-

Add 20 µL of each sample or control dilution to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to all wells.[9]

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature in the dark for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the % Inhibition and IC₅₀ value as described for the DPPH assay.

-

Cell-Based Assays: Cellular Antioxidant Activity (CAA)

Principle: This method measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells. The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will prevent this conversion, resulting in lower fluorescence.

Materials:

-

Human cell line (e.g., HepG2, HaCaT)

-

DCFH-DA probe

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical generator

-

TGG and positive control (Quercetin)

-

Cell culture medium, PBS

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to adhere overnight.

-

Cell Treatment:

-

Remove the culture medium.

-

Wash cells with PBS.

-

Treat cells with various concentrations of TGG (and Quercetin control) in treatment medium for 1 hour.

-

-

Probe Loading:

-

Remove the treatment medium.

-

Add medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add 600 µM AAPH solution to all wells except the negative control wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for fluorescence versus time.

-

Calculate the CAA unit for each concentration: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

-

Determine the EC₅₀ value (median effective concentration) from the dose-response curve.

-

Data Presentation and Interpretation

Quantitative data from antioxidant assays should be presented clearly for comparison. The IC₅₀ (or EC₅₀) value is the most common metric, representing the concentration of the test compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). A lower IC₅₀ value indicates higher antioxidant potency.

Table 1: Representative Antioxidant Activity of a Trigalloylglucose Isomer Compared to Standards

| Compound | DPPH Assay (IC₅₀, µM) | ABTS Assay (IC₅₀, µM) | FRAP Value (µmol TE/µmol) |

| Trigalloylglucose * | ~8.8 | ~8.8 | ~5.77 |

| Ascorbic Acid (Vit C) | ~45.4 | ~49.9 | ~4.04 |

| EGCG | ~7.8 | ~7.8 | ~6.40 |

*Data presented is for the closely related isomer 1,4,6-Tri-O-galloyl-β-glucopyranose as a representative example of a potent trigalloylglucose compound.[10] TE = Trolox Equivalents. EGCG = Epigallocatechin gallate.

Interpretation: The data illustrates that trigalloylglucose compounds exhibit antioxidant activity comparable to, and in some assays superior to, well-known antioxidants like Ascorbic Acid.[10] Its potency is often in the same range as EGCG, one of the most powerful tea catechins.[10] This highlights its significant potential.

Broader Biological Activities and Therapeutic Potential

The ability of TGG to mitigate oxidative stress underpins its broader pharmacological activities. Its potent antioxidant properties are closely linked to its observed anti-inflammatory, antimicrobial, and anticancer effects.

-

Pharmaceuticals: TGG is being explored for therapeutic agents targeting diseases with an oxidative stress etiology.[1] Its anti-inflammatory activity, potentially mediated by inhibiting pro-inflammatory pathways, makes it a candidate for conditions like arthritis and metabolic syndrome.[11][12]

-

Cosmetics: In skincare, antioxidants are highly valued for their ability to protect the skin from environmental damage (UV radiation, pollution) that accelerates aging. TGG's capacity to scavenge free radicals makes it a promising ingredient for anti-aging and protective formulations.[1][11]

-

Food Industry: The antimicrobial and antioxidant properties of TGG suggest its potential use as a natural preservative to extend the shelf-life of food products by preventing oxidative spoilage and microbial growth.[1][2]

Conclusion and Future Perspectives

This compound is a potent natural antioxidant with a well-defined chemical structure that confers a high capacity for both direct radical scavenging and modulation of cellular defense pathways like Nrf2. The standardized protocols provided in this guide offer a robust framework for its evaluation and comparison with other compounds.

While in vitro and cell-based data are compelling, future research must focus on:

-

In Vivo Efficacy: Translating the observed antioxidant effects into animal models of human disease is a critical next step.

-

Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of TGG is essential for its development as a therapeutic agent.

-

Pathway Elucidation: Further studies are needed to definitively confirm and detail the activation of the Nrf2 pathway and other signaling cascades by TGG itself.

By continuing to explore this promising molecule, the scientific community can unlock its full potential in the development of novel therapies and health-promoting products.

References

-

This compound - MedChem Express - Cambridge Bioscience. Cambridge Bioscience. [Link]

-

1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC. PubMed Central. [Link]

-

Yang, Y., et al. (2022). Separation and identification of an abundant trigalloylglucose from special tea genetic resources. Beverage Plant Research. [Link]

-

1,2,3,4,6-penta-O-galloyl-β-D-glucose up-regulates heme oxygenase-1 expression by stimulating Nrf2 nuclear translocation in an extracellular signal-regulated kinase-dependent manner in HepG2 cells - PMC. NIH. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

This compound | C27H24O18 | CID 452707 - PubChem. PubChem. [Link]

-

Probing into the chemopreventive properties of synthetic 1,3,6-tri-O-galloyl-α-D-glucose (α-TGG) against glioblastoma and triple-negative breast cancer-derived cell models - PMC. PubMed Central. [Link]

-

DPPH Antioxidant Assay Kit D678 manual | DOJINDO. DOJINDO. [Link]

-

DPPH Radical Scavenging Assay - MDPI. MDPI. [Link]

-

Activity Assay xidase O Glucose - iGEM. iGEM. [Link]

Sources

- 1. Buy this compound [smolecule.com]

- 2. Buy this compound | 18483-17-5 [smolecule.com]

- 3. This compound | C27H24O18 | CID 452707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]

- 5. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4,6-penta-O-galloyl-β-D-glucose up-regulates heme oxygenase-1 expression by stimulating Nrf2 nuclear translocation in an extracellular signal-regulated kinase-dependent manner in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 9. researchgate.net [researchgate.net]

- 10. maxapress.com [maxapress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | TargetMol [targetmol.com]

antimicrobial activity of 1,3,6-Trigalloylglucose against specific pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of 1,3,6-Trigalloylglucose (1,3,6-TGG), a phenolic compound found in various plants. This document summarizes the available quantitative data on its activity against specific pathogens, details the experimental protocols for assessing its antimicrobial efficacy, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of 1,3,6-TGG has been evaluated against a limited number of pathogens. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Antimicrobial Activity of 1,3,6-Trigalloylglucose (1,3,6-TGG)

| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Helicobacter pylori | ATCC 700392 | 16 - 32 | > 128 |

Data from a study on the anti-Helicobacter pylori activity of 1,3,6-TGG. The results suggest that 1,3,6-TGG has bacteriostatic activity against this strain.[1][2]

Table 2: Antibacterial Activity of Structurally Related Galloylglucoses against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Note: The following data is for galloylglucoses other than 1,3,6-TGG and is provided for context on the potential antimicrobial spectrum of this class of compounds.

| Compound | Pathogen | Strain | MIC Range (µg/mL) |

| 1,2,3,4,6-penta-O-galloyl-β-d-glucose | Escherichia coli | Various MDR strains | 2 - 256 |

| 3-O-digalloyl-1,2,4,6-tetra-O-galloyl-β-d-glucose | Escherichia coli | Various MDR strains | 2 - 256 |

| 6-O-digalloyl-1,2,3,4-tetra-O-galloyl-β-d-glucose | Klebsiella pneumoniae | Various MDR strains | 2 - 256 |

| 3,6-bis-O-digalloyl-1,2,4-tri-O-galloyl-β-d-glucose | Klebsiella pneumoniae | Various MDR strains | 2 - 256 |

These findings highlight the potential of galloylglucoses against MDR Gram-negative bacteria.[3]

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of 1,3,6-TGG. These protocols are based on standardized techniques and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of 1,3,6-TGG that visibly inhibits the growth of a microorganism.

Materials:

-

1,3,6-Trigalloylglucose (≥95% purity)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal strains

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of 1,3,6-TGG Stock Solution:

-

Dissolve 1,3,6-TGG in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to the desired starting concentration for serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 1,3,6-TGG working solution to well 1.

-

Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), suspend several colonies in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to wells 1 through 11.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

Interpretation of Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of 1,3,6-TGG with no visible growth.

-

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of 1,3,6-TGG that kills a specified percentage (typically ≥99.9%) of the initial inoculum.

Materials:

-

Results from the MIC assay

-

Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

-

Micropipette

-

Incubator

Procedure:

-

Subculturing from MIC Plate:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

From each of these wells, plate a 10-100 µL aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours or until sufficient growth is observed in the control.

-

-

Interpretation of Results:

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of 1,3,6-TGG that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

-

Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed Antimicrobial Mechanisms of 1,3,6-TGG.

Mechanism of Action

The precise molecular targets and signaling pathways involved in the antimicrobial action of 1,3,6-TGG are not yet fully elucidated. However, current evidence suggests a multi-faceted mechanism primarily targeting the bacterial cell envelope and virulence factors.

-

Disruption of Bacterial Structure: Studies on H. pylori have shown that 1,3,6-TGG can cause significant damage to the bacterial structure, leading to cell rupture at higher concentrations.[4] This suggests a direct interaction with the cell membrane, leading to increased permeability and loss of cellular integrity.

-

Anti-Adhesive Properties: 1,3,6-TGG has been demonstrated to inhibit the adhesion of H. pylori to host cells.[4] This is a crucial step in the pathogenesis of many bacterial infections, and its inhibition represents a significant antivirulence mechanism.

-

Enzyme Inhibition (Hypothesized): Tannins, the class of compounds to which 1,3,6-TGG belongs, are known to inhibit bacterial enzymes. While specific enzymatic targets for 1,3,6-TGG have not been identified, it is plausible that it may interfere with essential metabolic or virulence-associated enzymes.

Overall, 1,3,6-Trigalloylglucose demonstrates promising antimicrobial properties, particularly its bacteriostatic and anti-adhesive effects. Further research is warranted to explore its full spectrum of activity against a wider range of pathogens and to elucidate the specific molecular mechanisms underlying its antimicrobial action. This will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,6-Trigalloylglucose: A Novel Potent Anti- Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,6-Trigalloylglucose: A Novel Potent Anti-Helicobacter pylori Adhesion Agent Derived from Aqueous Extracts of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]

1,3,6-Tri-O-Galloyl-Beta-D-Glucose: An In-Depth Technical Guide to its Tyrosinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Tri-O-galloyl-beta-D-glucose (TGG) is a hydrolyzable tannin found in various plants that has garnered significant interest for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the current understanding of TGG as a tyrosinase inhibitor, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[1] Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. Consequently, the search for potent and safe tyrosinase inhibitors is an active area of research in the cosmetic and pharmaceutical industries. This compound, a gallotannin, has emerged as a promising natural compound for this purpose.[2][3] This document details the scientific basis for its inhibitory activity.

Mechanism of Action

This compound acts as a non-covalent inhibitor of tyrosinase.[4][5] Its inhibitory mechanism is attributed to its ability to bind to the enzyme, thereby preventing the substrate from accessing the active site.

Computational studies, specifically molecular docking, have provided insights into the interaction between TGG and tyrosinase. These studies predict that TGG can stably bind to the active site of tyrosinase, interacting with key amino acid residues. One such study identified that TGG forms hydrogen bonds with Asp-186 and Asp-197 residues of tyrosinase, with a calculated binding affinity of -9.91 kcal/mol.[4] This strong interaction suggests a high potential for inhibitory activity.

Quantitative Inhibitory Data

While computational models strongly suggest the inhibitory potential of this compound, specific experimentally determined quantitative data such as IC50 and Ki values are not extensively available in the public domain as of the latest literature review. The following table summarizes the available data based on computational analysis. For comparative purposes, experimental data for other tyrosinase inhibitors are often reported in the range of micromolar (µM) concentrations.

| Parameter | Value | Method | Reference |

| Binding Affinity | -9.91 kcal/mol | Molecular Docking | [4] |

| IC50 | Not Experimentally Determined | - | - |

| Inhibition Constant (Ki) | Not Experimentally Determined | - | - |

| Inhibition Type | Not Experimentally Determined | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize tyrosinase inhibitors. These protocols are standardized and can be adapted for the evaluation of this compound.

Tyrosinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic acid (Positive Control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be made fresh.

-

Prepare a stock solution of the test compound (TGG) and kojic acid in DMSO.

-

-

Assay in 96-well plate:

-

In each well, add the following:

-

Phosphate buffer

-

Test compound solution (at various concentrations) or positive control or vehicle (DMSO)

-

Tyrosinase solution

-

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

-

Reaction Initiation:

-

Add L-DOPA solution to each well to start the reaction.

-

-

Measurement:

-